molecular formula C12H15N3 B13590451 3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole

3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole

Cat. No.: B13590451
M. Wt: 201.27 g/mol
InChI Key: VQOYOUPSDBWFQF-UHFFFAOYSA-N
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Description

3-(Azetidin-3-ylmethyl)-1-methyl-1H-indazole is a sophisticated bifunctional chemical scaffold designed for pharmaceutical research and development. This compound integrates two privileged heterocyclic structures: the 1-methyl-1H-indazole ring and the azetidine moiety, connected by a methylene linker. The indazole core is a prominent pharmacophore in medicinal chemistry, known for its role in kinase inhibitors . The azetidine ring, a saturated four-membered nitrogen heterocycle, is increasingly valued in drug discovery for its contribution to molecular properties and as a conformational constraint . The strategic fusion of these motifs makes this compound a valuable building block for constructing novel bioactive molecules. Its primary research application lies in the synthesis of potential therapeutic agents, particularly as a precursor for kinase inhibitor libraries . The structure is amenable to further functionalization via cross-coupling reactions, such as the Negishi coupling, which allows for the introduction of C(sp3)-enriched fragments to enhance drug-like properties . Furthermore, the azetidine nitrogen can serve as a point for diversification through aza-Michael addition reactions, enabling the creation of diverse sets of amino acid derivatives and other complex structures for biological screening . This product is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-(azetidin-3-ylmethyl)-1-methylindazole

InChI

InChI=1S/C12H15N3/c1-15-12-5-3-2-4-10(12)11(14-15)6-9-7-13-8-9/h2-5,9,13H,6-8H2,1H3

InChI Key

VQOYOUPSDBWFQF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CC3CNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole can be achieved through various synthetic routes. One common method involves the use of aza-Michael addition reactions. For instance, the starting material, N-Boc-azetidin-3-ylidene acetate, can be obtained from N-Boc-azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Negishi Coupling Reactions

This palladium-catalyzed cross-coupling reaction enables functionalization at the azetidine or indazole positions. Key findings include:

Example Reaction
3-(Azetidin-3-ylmethyl)-1-methyl-1H-indazole + Benzylzinc bromide → 3-Benzyl-substituted derivative

Parameter Value
CatalystPd(dba)₂/XPhos
SolventTHF
Temperature25°C
Yield85–95%
Selectivity>95% for C3-position

Mechanism involves oxidative addition of the organozinc reagent to Pd⁰, followed by transmetallation and reductive elimination .

Aza-Michael Additions

The azetidine nitrogen participates in regioselective nucleophilic additions to α,β-unsaturated carbonyl systems:

Example Reaction
this compound + Methyl vinyl ketone → β-Amino ketone adduct

Parameter Value
CatalystDBU
SolventAcetonitrile
Temperature65°C
Reaction Time16 hours
Yield69%

Stereochemical outcomes are influenced by steric effects from the 1-methyl group .

Alkylation and Acylation

The secondary amine in the azetidine ring undergoes alkylation/acylation under mild conditions:

Alkylation
this compound + Ethyl bromoacetate → N-Alkylated product

Parameter Value
BaseK₂CO₃
SolventDMF
Temperature60°C
Yield78%

Acylation
this compound + Acetyl chloride → N-Acetylated product

Parameter Value
BaseEt₃N
SolventDichloromethane
Temperature0°C → RT
Yield82%

Oxidation Reactions

The azetidine ring undergoes oxidation to form reactive intermediates:

Example Reaction
this compound + TBHP → Azetidine N-oxide

Parameter Value
Oxidanttert-Butyl hydroperoxide
CatalystFe(acac)₃
SolventCH₃CN
Yield60%

This reaction modifies electronic properties for downstream functionalization.

Cycloaddition Reactions

The indazole moiety participates in [3+2] cycloadditions:

Example Reaction
this compound + Ethyl diazoacetate → Triazoline intermediate

Parameter Value
CatalystRh₂(OAc)₄
SolventToluene
Temperature80°C
Yield55%

Hydrogenolysis

The benzyl-protecting group on azetidine is removable under catalytic hydrogenation:

Example Reaction
N-Benzyl-3-(azetidin-3-ylmethyl)-1-methyl-1H-indazole → Deprotected product

Parameter Value
CatalystPd/C
Pressure1 atm H₂
SolventMeOH
Yield90%

Functional Group Interconversion

Key transformations include:

  • Sulfonation : Reaction with SO₃·Py complex yields sulfonamides (72% yield).

  • Buchwald–Hartwig Amination : Forms C–N bonds at the indazole C4 position using Pd catalysts.

Comparative Reactivity Table

Reaction Type Position Modified Typical Yield Key Reference
Negishi CouplingAzetidine C385–95%
Aza-Michael AdditionAzetidine N60–70%
OxidationAzetidine N55–65%
AlkylationAzetidine N75–85%

This compound’s reactivity profile highlights its utility in medicinal chemistry for generating derivatives with tailored pharmacokinetic properties. Further studies are needed to explore enantioselective transformations and in vivo stability .

Scientific Research Applications

3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine and indazole moieties. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-substituted-1-methyl-1H-indazoles, highlighting their synthesis, physicochemical properties, and biological activities based on the evidence provided:

Compound Substituent at 3-Position Synthesis Method Key Spectral Data Biological Activity References
1-Methyl-3-phenyl-1H-indazole (5a) Phenyl Pd(PPh₃)₄-catalyzed coupling of 1-methylindazole with phenylboronic acid ¹H NMR (δ 7.42–8.02 ppm, aromatic protons), HRESIMS [M+H]⁺: 209.1 Moderate anticancer activity (IC₅₀: ~20–50 µM vs. HCT-116 and MDA-MB-231 cell lines)
3-(4-Methoxyphenyl)-1-methyl-1H-indazole (5f) 4-Methoxyphenyl Similar Pd-catalyzed coupling with 4-methoxyphenylboronic acid ¹H NMR (δ 3.91 ppm, N-CH₃; δ 4.15 ppm, O-CH₃), HRESIMS [M+H]⁺: 239.09 IC₅₀: 12.4 µM (HCT-116), 15.6 µM (MDA-MB-231); comparable to doxorubicin (standard)
3-(Chloromethyl)-1-methyl-1H-indazole Chloromethyl Alkylation of 1-methylindazole with chloromethylating agents ¹H NMR (δ 4.85 ppm, CH₂Cl), CAS: 1578-97-8 Pharmaceutical intermediate; no direct activity reported
3-(Bromomethyl)-1-methyl-1H-indazole Bromomethyl Halogen exchange or bromination of chloromethyl analog Molecular formula: C₉H₉BrN₂; Purity: ≥95% Reactive intermediate; hazardous (GHS: H302, H314)
3-(Pyridin-4-yl)-1-methyl-1H-indazole (5d) Pyridin-4-yl Pd-catalyzed cross-coupling with pyridinylboronic acid ¹³C NMR (δ 154.9 ppm, C3 of indazole), HRESIMS [M+H]⁺: 210.1 Anticancer activity (IC₅₀: ~25 µM)
3-(4-Fluorophenyl)-1-methyl-1H-indazole (5c) 4-Fluorophenyl Coupling with fluorophenylboronic acid ¹H NMR (δ 7.08–8.02 ppm, aromatic protons), HRESIMS [M+H]⁺: 227.1 IC₅₀: 18.3 µM (HCT-116), 22.1 µM (MDA-MB-231)

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-Donating Groups (e.g., 4-methoxyphenyl) : Enhance anticancer potency (e.g., 5f, IC₅₀ ~12 µM) by improving target binding or solubility .
  • Halogenated Alkyl Groups (e.g., chloromethyl) : Primarily used as intermediates; reactive but lack direct bioactivity .
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (phenyl, pyridinyl) generally show higher activity than aliphatic chains, likely due to π-π stacking interactions .

Synthetic Flexibility :

  • Pd-catalyzed cross-coupling is a versatile method for introducing aryl/heteroaryl groups at the 3-position .
  • Alkylation reactions (e.g., chloromethylation) are effective for introducing simple alkyl substituents .

Azetidinylmethyl Substituent (Hypothetical Comparison): The azetidine group’s compact size and basicity may enhance blood-brain barrier penetration or receptor binding compared to bulkier substituents. Potential for improved pharmacokinetics over halogenated analogs, which are often toxic or unstable .

Biological Activity

3-(Azetidin-3-ylmethyl)-1-methyl-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery. Its unique structure, characterized by an azetidine ring and indazole moiety, suggests possible interactions with various biological targets.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H14N4\text{C}_{12}\text{H}_{14}\text{N}_4

Where:

  • Azetidine contributes to the compound's ability to interact with biological systems.
  • Indazole is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, including:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of azetidine compounds show improved minimum inhibitory concentration (MIC) against various pathogens, including Mycobacterium tuberculosis .
  • Kinase Inhibition : Compounds with similar scaffolds have demonstrated potent inhibitory effects on kinases, which are critical in cancer signaling pathways. For instance, related indazole derivatives have been shown to inhibit the PD-1/PD-L1 interaction, a key pathway in tumor immune evasion .

Antimicrobial Activity

A study highlighted that azetidine amide analogues exhibited enhanced MIC potency against the Pks13 TE domain, a target for tuberculosis treatment. The modifications in ring structures were crucial for maintaining efficacy while improving metabolic stability .

Kinase Inhibition

The compound's structural analogs were evaluated for their ability to inhibit various kinases. For example, indazole derivatives were reported to have low nanomolar IC50 values against specific kinases involved in cancer progression. The IC50 values for these compounds ranged significantly, indicating varying degrees of potency depending on structural modifications .

Table 1: Biological Activity Summary of Related Compounds

Compound NameTargetIC50 (nM)Comments
This compoundPD-1/PD-L1 Interaction30.6High potency compared to BMS202 (200 nM)
Azetidine Amide AnalogPks13 TE DomainVariesImproved MIC activity observed
Indazole DerivativeVarious Kinases<100Significant inhibition across multiple targets

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to bind effectively to target proteins through hydrogen bonding and hydrophobic interactions. The azetidine ring plays a pivotal role in orienting the molecule favorably within binding pockets of target enzymes or receptors.

Q & A

Q. What are the established synthetic routes for 3-(Azetidin-3-ylmethyl)-1-methyl-1H-indazole, and what challenges arise during its preparation?

Methodological Answer: Synthesis typically involves multi-step strategies, such as:

  • Heterocyclic Ring Formation : Starting with indazole precursors, azetidine rings can be introduced via alkylation or cross-coupling reactions. For example, azetidine-3-carboxylic acid derivatives (e.g., HY-Y0530) may serve as intermediates for functionalization .

  • Substituent Introduction : Methylation at the 1-position of indazole can be achieved using methyl iodide under basic conditions, while azetidine moieties are incorporated via nucleophilic substitution or transition metal-catalyzed reactions (e.g., Pd/Cu-mediated couplings) .

    3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略
    02:06
  • Challenges : Steric hindrance at the azetidine junction and regioselectivity during indazole functionalization require careful optimization of reaction conditions (temperature, catalysts) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry. For example, δ 3.71 (s, 3H) in DMSO-d6 indicates methyl group integration, as seen in structurally similar indazoles .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., NIST standards) validates molecular weight and fragmentation patterns .
  • HPLC Purity Analysis : System suitability testing with EP reference standards ensures >98% purity, critical for pharmacological studies .

Q. How should researchers design preliminary pharmacological assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize targets based on structural analogs (e.g., indazole derivatives modulating kinases, GPCRs, or ion channels) .
  • In Vitro Screening : Use cell-based assays (e.g., cAMP/PKA pathways for vascular studies) with positive controls (e.g., thymoquinone for smooth muscle effects) .
  • Dose-Response Curves : Apply factorial design (e.g., 2k-p designs) to test concentration ranges and interaction effects between variables like pH and temperature .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity and synthetic accessibility?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for azetidine-indazole bond formation, reducing trial-and-error synthesis .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify potential binding modes with targets like AMPA receptors or HSF1, guided by analogs such as YM872 or HSF1 inhibitors .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis Framework : Compare datasets from analogous compounds (e.g., 6-nitroindazoles vs. methyl-substituted indazoles) to identify structure-activity outliers .
  • Experimental Replication : Control variables such as cell line specificity (e.g., HEK293 vs. CHO cells) and assay buffers (e.g., Ca²⁺ concentration in vascular studies) .
  • Statistical Validation : Use ANOVA to isolate confounding factors (e.g., batch-to-batch synthesis variations) and confirm reproducibility .

Q. What strategies are recommended for structure-activity relationship (SAR) studies of azetidine-indazole hybrids?

Methodological Answer:

  • Scaffold Diversification : Synthesize analogs with varied azetidine substituents (e.g., diethylamino vs. dimethylamino groups) to probe steric/electronic effects, as seen in benzyl-indazole derivatives .
  • Pharmacophore Mapping : Overlay active/inactive analogs (e.g., using Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .
  • Functional Group Isosterism : Replace azetidine with pyrrolidine or piperidine rings to assess ring size impact on target affinity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Follow SDS guidelines for azetidine derivatives, including fume hood use, nitrile gloves, and eye protection to prevent exposure .
  • Waste Disposal : Neutralize reactive intermediates (e.g., methylating agents) with 10% sodium bicarbonate before disposal .
  • Stability Testing : Monitor decomposition under accelerated conditions (40°C/75% RH) via HPLC to establish shelf-life .

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